Cas no 90563-78-3 (7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one)

7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質
名前と識別子
-
- 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one
- 7-amino-6-hydroxy-1-Indanone
- 7-amino-6-hydroxy-2,3-dihydroinden-1-one
- CS-0257737
- FT-0736387
- Z1198166109
- DTXSID70356182
- AO-289/42804218
- 90563-78-3
- EN300-6763406
- SB75897
- AKOS006295473
- DB-078710
- G47378
-
- MDL: MFCD05863288
- インチ: InChI=1S/C9H9NO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3,10H2
- InChIKey: MRSWRXVYKIIBJE-UHFFFAOYSA-N
- ほほえんだ: C1CC(=O)C2=C1C=CC(=C2N)O
計算された属性
- せいみつぶんしりょう: 163.063328530g/mol
- どういたいしつりょう: 163.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 63.3Ų
7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6763406-0.05g |
7-amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |
90563-78-3 | 95.0% | 0.05g |
$94.0 | 2025-02-20 | |
Enamine | EN300-6763406-1.0g |
7-amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |
90563-78-3 | 95.0% | 1.0g |
$499.0 | 2025-02-20 | |
eNovation Chemicals LLC | K23770-10g |
7-AMINO-6-HYDROXY-1-INDANONE |
90563-78-3 | 95% | 10g |
$900 | 2023-09-04 | |
Enamine | EN300-6763406-2.5g |
7-amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |
90563-78-3 | 95.0% | 2.5g |
$978.0 | 2025-02-20 | |
Aaron | AR00IGWA-10g |
7-AMino-6-hydroxy-2,3-dihydro-1H-inden-1-one |
90563-78-3 | 95% | 10g |
$2976.00 | 2024-07-18 | |
Aaron | AR00IGWA-50mg |
7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |
90563-78-3 | 95% | 50mg |
$155.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328407-2.5g |
7-Amino-6-hydroxy-2,3-dihydro-1h-inden-1-one |
90563-78-3 | 95+% | 2.5g |
¥22885.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328407-250mg |
7-Amino-6-hydroxy-2,3-dihydro-1h-inden-1-one |
90563-78-3 | 95+% | 250mg |
¥4320.00 | 2024-04-26 | |
A2B Chem LLC | AI60606-100mg |
7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one |
90563-78-3 | 95% | 100mg |
$183.00 | 2024-05-20 | |
Aaron | AR00IGWA-2.5g |
7-AMino-6-hydroxy-2,3-dihydro-1H-inden-1-one |
90563-78-3 | 95% | 2.5g |
$1370.00 | 2024-07-18 |
7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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5. Back matter
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 90563-78-3 and Product Name: 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one
The compound with CAS No. 90563-78-3 and the product name 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its indene core structure, has garnered attention due to its versatile biological activities and potential applications in drug development. The presence of both amino and hydroxyl functional groups on the indene scaffold suggests a rich chemical reactivity, making it a valuable scaffold for medicinal chemists.
Recent advancements in the synthesis and application of 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one have highlighted its role as a key intermediate in the development of novel therapeutic agents. The compound's structural features enable it to interact with various biological targets, including enzymes and receptors, which are critical for modulating cellular processes. For instance, studies have demonstrated its potential in inhibiting certain kinases and other enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug discovery.
In the realm of drug design, the indene scaffold is particularly noteworthy due to its ability to adopt multiple conformations, which can enhance binding affinity to biological targets. The 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one molecule, with its specific functional groups, can be further modified to optimize its pharmacological properties. This flexibility has led to the exploration of derivatives that exhibit enhanced efficacy and reduced side effects compared to parent compounds.
One of the most compelling aspects of this compound is its potential in oncology research. Emerging evidence suggests that 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one and its derivatives can modulate pathways associated with cancer cell proliferation and survival. By targeting specific molecular mechanisms, such as those involving tyrosine kinases or transcription factors, these compounds may offer new therapeutic strategies for combating various forms of cancer. Preclinical studies have shown encouraging results in cell-based assays, indicating that further investigation is warranted.
The synthesis of 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one presents an intriguing challenge due to the complexity of its indene core. However, modern synthetic methodologies have made significant strides in improving the efficiency and scalability of its production. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have enabled chemists to construct the indene framework with high precision. These advancements not only facilitate the production of the compound but also open avenues for exploring novel synthetic routes that could lead to more cost-effective and sustainable manufacturing processes.
Beyond its pharmaceutical applications, 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one has shown promise in other areas of chemical biology. Its ability to act as a precursor for more complex molecules makes it a valuable tool in synthetic organic chemistry. Researchers are exploring its use in generating libraries of bioactive molecules for high-throughput screening assays. This approach allows for the rapid identification of compounds with desired biological properties, streamlining the drug discovery process.
The safety profile of 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one is another critical consideration in its development as a pharmaceutical agent. Extensive toxicological studies are essential to ensure that it does not exhibit harmful effects at therapeutic doses. Preliminary data suggest that the compound is well-tolerated in preclinical models when used at appropriate concentrations. However, further research is needed to fully understand its long-term safety implications before human trials can be initiated.
The integration of computational chemistry and machine learning has revolutionized the way researchers approach drug discovery. By leveraging these technologies, scientists can predict the biological activity of 7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one and its derivatives with remarkable accuracy. This predictive power has accelerated the identification of lead compounds that can be optimized further through experimental validation. Such interdisciplinary approaches are crucial for bringing new drugs to market efficiently.
In conclusion,7-Amino-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS No. 90563-78) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it a compelling candidate for developing new therapeutic agents targeting various diseases. As research continues to uncover new insights into its properties and potential uses,7-Amino-6-hydroxy -2 ,3 -dih ydro - 1 H -inden - 1 -one is poised to play an increasingly important role in advancing medical science.
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